The synthesis of (4-(2H-1,2,3-triazol-2-yl)phenyl)methanamine hydrochloride can be achieved through several methods, notably involving the copper(I)-catalyzed azide-alkyne cycloaddition reaction (commonly referred to as the "click" reaction). This method allows for the formation of triazole rings from azides and alkynes under mild conditions.
The molecular structure of (4-(2H-1,2,3-triazol-2-yl)phenyl)methanamine hydrochloride features a phenyl ring substituted with a triazole group at one position and an amine group at another.
The canonical SMILES representation is C1=CC(=CC=C1NC(=O)CN)N2N=CC=N2.Cl
, which provides insight into its connectivity and functional groups.
(4-(2H-1,2,3-triazol-2-yl)phenyl)methanamine hydrochloride can participate in various chemical reactions due to its functional groups.
The mechanism of action for compounds containing a 1,2,3-triazole nucleus often involves interactions with biological targets such as enzymes or receptors.
(4-(2H-1,2,3-triazol-2-yl)phenyl)methanamine hydrochloride has significant applications across various fields:
The ongoing research into triazole derivatives continues to uncover new biological activities and potential therapeutic applications, making compounds like (4-(2H-1,2,3-triazol-2-yl)phenyl)methanamine hydrochloride valuable in both academic and industrial settings .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2